![molecular formula C14H8Cl2N2O B2364240 2-(3-Chloro-4-hydroxyiminocyclohexa-2,5-dienyliden)-2-(4-chlorophenyl)acetonitrile CAS No. 842-13-7](/img/structure/B2364240.png)
2-(3-Chloro-4-hydroxyiminocyclohexa-2,5-dienyliden)-2-(4-chlorophenyl)acetonitrile
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Description
2-(3-Chloro-4-hydroxyiminocyclohexa-2,5-dienyliden)-2-(4-chlorophenyl)acetonitrile is a useful research compound. Its molecular formula is C14H8Cl2N2O and its molecular weight is 291.13. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
- Tautomerism and Structural Analysis : The compound undergoes various chemical transformations, such as tautomerism, which is a shift in the position of a hydrogen atom within a molecule (Land et al., 2003).
- Role in Synthesis Processes : It plays a significant role as a dienophile in synthesis processes, particularly in the Gates' morphine synthesis (Land et al., 2003).
Environmental and Green Chemistry
- Degradation of Environmental Contaminants : The compound is involved in the degradation of antimicrobials like triclosan and triclocarban, highlighting its potential in environmental remediation (Sirés et al., 2007).
Advanced Organic Chemistry
- Peroxide Formation Methodology : It is used in the formation of bis(oxocyclohexadienyl) peroxide, demonstrating its applicability in complex organic synthesis (Omura, 1997).
- Facilitating Complex Syntheses : The compound aids in the efficient synthesis of complex organic molecules like 4-fluorocyclohexa-2,5-dienone derivatives (Stavber et al., 1999).
Catalysis and Reaction Mechanisms
- Catalyst in Chemical Reactions : It acts as a catalyst in various chemical reactions, influencing the reaction rate and outcome (Srivastava et al., 2010).
- Mechanistic Insights in Photolysis : The compound provides valuable insights into the mechanisms of photolysis reactions, which are critical in understanding chemical reactivity (Zhang et al., 2020).
Pharmaceutical and Medicinal Chemistry
- Potent Enzyme Inhibitor : The compound serves as an inhibitor of the Carbonyl Reductase enzyme, which has implications in cancer treatment (Amankrah et al., 2021).
properties
IUPAC Name |
(2Z)-2-[(4E)-3-chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-(4-chlorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-4-1-9(2-5-11)12(8-17)10-3-6-14(18-19)13(16)7-10/h1-7,19H/b12-10+,18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASFVGQOBYGUEY-MNCUKKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C2C=CC(=NO)C(=C2)Cl)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/2\C=C/C(=N\O)/C(=C2)Cl)/C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9584087 |
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